N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a pyrrolidinone ring fused with a furo[3,2-b]pyridine moiety
Properties
IUPAC Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-8-9-18-16(22-14)12-19(27-18)21(26)23(2)17-10-11-24(20(17)25)13-15-6-4-3-5-7-15/h3-9,12,17H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWAZVIICIDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N(C)C3CCN(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the furo[3,2-b]pyridine moiety. Key steps may include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidinone ring.
Formation of the Furo[3,2-b]pyridine Moiety: This involves cyclization reactions that form the fused ring system.
Coupling Reactions: The final step involves coupling the pyrrolidinone and furo[3,2-b]pyridine moieties under specific conditions, often using catalysts and reagents like palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at reactive sites on the furo[3,2-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structural features, such as indole derivatives, share some chemical properties and biological activities.
Pyrrolidine Derivatives:
Uniqueness
N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
